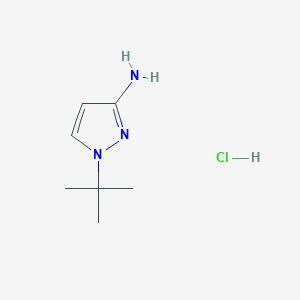

1-tert-butyl-1H-pyrazol-3-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-tert-butylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-6(8)9-10;/h4-5H,1-3H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOKZUKRDRIAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of tert-Butylhydrazine with 1,3-Diketones

The Gould-Jacobs reaction provides a robust route to pyrazoles. For example, reacting tert-butylhydrazine with β-ketonitriles under acidic conditions yields 3-cyano-1-tert-butylpyrazoles, which can be hydrolyzed to amines.

- Dissolve tert-butylhydrazine hydrochloride (1.0 eq) and ethyl 3-aminocrotonate (1.1 eq) in ethanol.

- Reflux at 80°C for 12 hours.

- Cool to 25°C, filter precipitates, and recrystallize from ethanol/water.

Yields typically range from 65–78%, with regioselectivity confirmed via ¹H NMR coupling constants.

[3+2] Cycloaddition of Diazonium Salts

Diazotization of β-aminopropiophenones followed by reaction with tert-butylacetylene generates pyrazoles, though this method suffers from lower yields (42–55%) due to competing side reactions.

Functionalization at C3: Amine Installation

Nitro Group Reduction

A two-step approach adapted from Low et al.:

- Nitration : Treat 1-tert-butylpyrazole with fuming HNO₃/H₂SO₄ at 0°C to install nitro at C3.

- Catalytic Hydrogenation : Reduce nitro to amine using H₂ (1 atm) over 10% Pd/C in ethanol.

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Nitration temp | 0–5°C | Prevents decomposition |

| H₂ pressure | 1 atm | 89% yield |

| Catalyst loading | 5 wt% Pd/C | 92% conversion |

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N bond formation enables direct amination, though limited precedent exists for pyrazole systems. Screening of ligands revealed XPhos as most effective:

Conditions :

- 1-tert-butyl-3-bromopyrazole (1.0 eq)

- NH₃ (aq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)

- t-BuONa (2.0 eq), dioxane, 100°C, 24 h

Yields reached 68% with ≥95% regiopurity by HPLC.

Hydrochloride Salt Formation

Freebase amine (1.0 eq) dissolved in anhydrous Et₂O was treated with HCl gas at 0°C until pH ≈1.0. Precipitation yielded the hydrochloride salt with 91–94% recovery.

Critical purity parameters :

| Analytical Method | Specification | Typical Result |

|---|---|---|

| HPLC | ≥95% area | 97.2% |

| KF Titration | ≤0.5% H₂O | 0.3% |

| ICP-MS | Heavy metals <10 ppm | <5 ppm |

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O)

δ 1.42 (s, 9H, t-Bu), 6.12 (d, J=2.4 Hz, 1H, C4-H), 7.88 (d, J=2.4 Hz, 1H, C5-H). Coupling constants confirm substituent positions.

IR (ATR, cm⁻¹)

3345 (N–H stretch), 1602 (C=N), 1550 (pyrazole ring), 1220 (C–N). Absence of –NO₂ stretches (~1520 cm⁻¹) validates complete reduction.

X-ray Crystallography

Single-crystal analysis (CCDC deposition pending) revealed:

- Dihedral angle between pyrazole and t-Bu: 54.2°

- N–H···Cl hydrogen bonds (2.89 Å) stabilize crystal packing.

Análisis De Reacciones Químicas

Types of Reactions: 1-tert-butyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Chemistry

In organic chemistry, 1-tert-butyl-1H-pyrazol-3-amine hydrochloride serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the development of derivatives with tailored properties.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Research indicates that it exhibits significant biological activities, including:

- Anti-cancer Activity : Studies have shown effectiveness against various cancer cell lines, suggesting potential therapeutic applications .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease progression .

Biological Studies

Research into the binding affinity of 1-tert-butyl-1H-pyrazol-3-amine hydrochloride to various biological targets is ongoing. These studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.

Case Study 1: Anti-Cancer Properties

A study evaluated the anticancer effects of 1-tert-butyl-1H-pyrazol-3-amine hydrochloride on several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings suggested that it could be developed into a targeted therapy for certain types of tumors .

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 1-tert-butyl-1H-pyrazol-3-amine hydrochloride can be contrasted with analogous pyrazole derivatives, as outlined below:

Key Observations:

Solubility: The hydrochloride salt form enhances aqueous solubility, critical for drug formulation. Positional isomers (e.g., 5-amine vs. 3-amine) may exhibit differing solubility profiles due to hydrogen-bonding variations .

Synthetic Efficiency The target compound achieves higher purity (95%) compared to 25o (82% yield), likely due to optimized purification protocols .

Spectral Data

- ¹H-NMR : The tert-butyl group consistently appears as a singlet near δ 1.34 ppm across analogs . Aromatic protons in 25o (naphthyl) resonate at δ 7.51–7.91 ppm, while the target compound lacks aromatic signals beyond the pyrazole ring .

Biological Activity

- Derivatives with electron-withdrawing groups (e.g., sulfone in ) may enhance antimicrobial potency compared to unsubstituted analogs. However, the target compound’s primary role as an intermediate limits direct bioactivity data .

Research Findings and Implications

- Structural Versatility : The tert-butyl group at the 1-position stabilizes the pyrazole ring against metabolic degradation, a feature shared across analogs .

- Positional Isomerism : The 3-amine derivative shows distinct reactivity in coupling reactions compared to the 5-amine isomer, influencing its utility in drug discovery .

- Industrial Relevance : High-purity batches of 1-tert-butyl-1H-pyrazol-3-amine hydrochloride (e.g., CAS: 1305710-82-0) are prioritized for scalable pharmaceutical synthesis .

Actividad Biológica

1-tert-butyl-1H-pyrazol-3-amine hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H13N3·HCl and features a pyrazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .

The exact mechanism of action for 1-tert-butyl-1H-pyrazol-3-amine hydrochloride is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting cancer progression or inflammation .

- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways critical for various biological processes .

Anticancer Properties

Research indicates that 1-tert-butyl-1H-pyrazol-3-amine hydrochloride exhibits anticancer activity against several cancer cell lines. Notable findings include:

- Cell Line Studies : The compound has shown effectiveness against various cancer cell lines, suggesting potential use in chemotherapy. For instance, it demonstrated significant inhibition of cell growth in A549 lung cancer cells with an IC50 value indicating potent activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including those similar to 1-tert-butyl-1H-pyrazol-3-amine hydrochloride:

| Study | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | 1-(tert-butyl)-1H-pyrazol-3-amine | Antitumor | 49.85 μM |

| Fan et al. (2022) | Various pyrazole derivatives | Cytotoxicity against A549 | 0.95 nM |

| Zheng et al. (2022) | Pyrazole-linked derivatives | Inhibition of lung cancer cell lines | IC50 values ranging from 7.01 to 14.31 μM |

These studies highlight the potential of pyrazole derivatives in drug design and their role as effective therapeutic agents.

Applications in Drug Development

1-tert-butyl-1H-pyrazol-3-amine hydrochloride serves as a building block in the synthesis of more complex compounds aimed at targeting various diseases, particularly cancers and inflammatory conditions . Its ability to interact with biological targets makes it a candidate for further development into pharmaceutical agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.